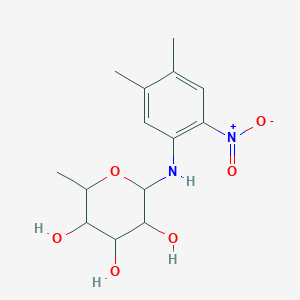![molecular formula C17H19NO B5107241 N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B5107241.png)
N-[1-(4-ethylphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-ethylphenyl)ethyl]benzamide, also known as NEPEB, is a chemical compound that has been studied for its potential use in scientific research. NEPEB is a member of the benzamide class of compounds, which have been shown to have various biological activities. In
Mechanism of Action
N-[1-(4-ethylphenyl)ethyl]benzamide acts as a selective antagonist of the dopamine D1 receptor by binding to the receptor and preventing the binding of dopamine. This results in a decrease in dopamine signaling, which can have various effects depending on the brain region and the specific function of the dopamine pathway. The anxiolytic effects of N-[1-(4-ethylphenyl)ethyl]benzamide may be due to its ability to modulate the activity of the amygdala, a brain region involved in fear and anxiety.
Biochemical and Physiological Effects:
N-[1-(4-ethylphenyl)ethyl]benzamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease locomotor activity and increase exploratory behavior, suggesting its potential use in the study of motor function and motivation. N-[1-(4-ethylphenyl)ethyl]benzamide has also been shown to decrease anxiety-like behavior in animal models, suggesting its potential use in the study of anxiety disorders.
Advantages and Limitations for Lab Experiments
N-[1-(4-ethylphenyl)ethyl]benzamide has several advantages for use in lab experiments. It is a selective antagonist of the dopamine D1 receptor, which allows for the study of the specific effects of dopamine signaling in various brain regions and functions. N-[1-(4-ethylphenyl)ethyl]benzamide also has anxiolytic effects, which can be useful in the study of anxiety disorders. However, N-[1-(4-ethylphenyl)ethyl]benzamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its selectivity for the dopamine D1 receptor may limit its use in the study of other neurotransmitter systems.
Future Directions
There are several future directions for research on N-[1-(4-ethylphenyl)ethyl]benzamide. One direction is the study of its potential use in the treatment of anxiety disorders. Another direction is the study of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the development of longer-acting N-[1-(4-ethylphenyl)ethyl]benzamide analogs may allow for the study of its long-term effects. Overall, N-[1-(4-ethylphenyl)ethyl]benzamide has the potential to be a valuable tool for studying the role of dopamine signaling in various brain regions and functions.
Synthesis Methods
N-[1-(4-ethylphenyl)ethyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-ethylphenylacetic acid with thionyl chloride to form 4-ethylphenylacetyl chloride. The second step involves the reaction of 4-ethylphenylacetyl chloride with benzylamine to form N-benzyl-4-ethylphenylacetamide. Finally, N-benzyl-4-ethylphenylacetamide is deprotected using hydrogenolysis to yield N-[1-(4-ethylphenyl)ethyl]benzamide.
Scientific Research Applications
N-[1-(4-ethylphenyl)ethyl]benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the dopamine D1 receptor, which is involved in the regulation of reward, motivation, and motor function. N-[1-(4-ethylphenyl)ethyl]benzamide has also been shown to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders.
properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-14-9-11-15(12-10-14)13(2)18-17(19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTZTGWLPSTARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5107168.png)

![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)
![2-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5107177.png)

![11-(3,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5107192.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5107206.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5107219.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5107220.png)
![1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5107230.png)
![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)

![3-methoxy-N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5107255.png)